molecular formula C4H3ClO2S2 B1351042 Thiophene-3-sulfonyl Chloride CAS No. 51175-71-4

Thiophene-3-sulfonyl Chloride

Cat. No.: B1351042
CAS No.: 51175-71-4
M. Wt: 182.7 g/mol
InChI Key: YSPWSQNKRBSICH-UHFFFAOYSA-N
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Description

Thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Thiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride (PCl5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted thiophenes, sulfonamides, and other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

Thiophene-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those modified with sulfonyl groups. For instance, a series of thiophene derivatives were evaluated against multiple cancer cell lines, revealing enhanced cytotoxicity compared to their non-modified counterparts. The incorporation of sulfonyl groups was found to significantly improve biological activity by altering lipophilicity and electronic properties, ultimately enhancing interactions with biological targets .

Antimicrobial Activity

This compound derivatives have also demonstrated antimicrobial properties. Research indicates that certain modifications can lead to improved efficacy against resistant bacterial strains. The sulfonyl group plays a pivotal role in mediating these effects, making thiophene derivatives promising candidates for developing new antimicrobial agents .

Synthesis and Chemical Reactions

This compound is utilized in various synthetic pathways to create complex molecules. Its reactive sulfonyl chloride group enables it to engage in nucleophilic substitution reactions, facilitating the introduction of various functional groups into aromatic systems.

Reaction Mechanisms

The compound can react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, respectively. This reactivity is leveraged in the synthesis of novel compounds with desired biological activities .

Material Science

In material science, this compound is investigated for its potential applications in creating conductive polymers and materials with specific electronic properties.

Conductive Polymers

Thiophene-based polymers are known for their electrical conductivity and are used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound can enhance the performance characteristics of these materials by improving charge transport properties .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Anticancer PropertiesEnhanced cytotoxicity observed in modified thiophene derivatives against cancer cell lines.
Antimicrobial EvaluationImproved activity against resistant bacterial strains due to sulfonyl group modifications.
Conductive PolymersUtilization in synthesizing conductive polymers for electronic applications .

Mechanism of Action

The mechanism by which thiophene-3-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the release of a leaving group .

Comparison with Similar Compounds

Biological Activity

Thiophene-3-sulfonyl chloride is an important compound in medicinal chemistry, known for its versatile biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonyl chloride group. Its chemical structure can be represented as follows:

C4H3ClO2S\text{C}_4\text{H}_3\text{ClO}_2\text{S}

This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

1. Antioxidant Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antioxidant properties. For instance, one study synthesized various thiophenyl-chalcone derivatives, including those with the sulfonyl chloride moiety. The compound 4e showed strong antioxidant activity with IC50 values of 13.12 μM in the ABTS assay, outperforming quercetin (IC50 = 15.49 μM), a well-known antioxidant . The structure-activity relationship indicated that the presence of hydroxyl groups in these compounds contributed to their enhanced activity.

Table 1: Antioxidant Activity of Thiophenyl-Chalcone Derivatives

CompoundDPPH (IC50, µM)ABTS (IC50, µM)
4a62.72 ± 1.0466.18 ± 0.65
4b47.95 ± 0.9261.98 ± 0.66
4cWeakWeak
4dStrongStrong
4e 18.32 ± 0.75 13.12 ± 1.00

2. Antimicrobial Activity

Thiophene derivatives have also shown promising antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentrations (MICs) of different thiophene compounds against Colletotrichum gloeosporioides and Alternaria alternata. For example, one derivative exhibited an MIC of 128 µg/mL against Colletotrichum gloeosporioides, indicating significant antifungal potential .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (µg/mL)
Thiophene Derivative AColletotrichum gloeosporioides128
Thiophene Derivative BAlternaria alternata32

3. Antiviral Activity

This compound has been explored for its antiviral properties as well. Research indicates that certain thiophene derivatives can inhibit viral replication effectively. For instance, thiophene[3,2-d]pyrimidine derivatives were found to exhibit potent antiviral activity against HIV strains with resistance mutations, with EC50 values as low as 0.032 μM . This highlights the potential of thiophene-based compounds in developing antiviral therapies.

The biological activities of this compound are often attributed to its ability to form reactive intermediates that interact with biological targets such as enzymes and receptors. For example, the sulfonyl chloride group can undergo nucleophilic attack by amines to form sulfonamides, which are known for their biological activity . Additionally, the electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the thiophene ring, facilitating interactions with nucleophiles in biological systems.

Case Study: Antioxidant Evaluation

In a detailed investigation into the antioxidant properties of thiophenyl-chalcone derivatives, researchers synthesized various compounds and evaluated their activity using DPPH and ABTS assays. The results indicated that compounds containing hydroxyl groups exhibited superior antioxidant capabilities compared to those without such substitutions .

Case Study: Antiviral Research

A series of studies on thiophene[3,2-d]pyrimidine derivatives demonstrated their effectiveness against HIV-1 variants resistant to existing treatments. These compounds were synthesized and tested in vitro, revealing significant potency and highlighting their potential as new antiviral agents .

Q & A

Basic Questions

Q. How can Thiophene-3-sulfonyl Chloride be safely handled and stored in laboratory settings?

Methodological Answer: this compound is moisture-sensitive and reacts violently with strong oxidizing agents. Key precautions include:

  • Storage: Keep in a cool, dry, well-ventilated area, sealed under inert gas (e.g., nitrogen) to prevent hydrolysis .
  • Incompatible Materials: Avoid contact with water, bases, and oxidizing agents (e.g., peroxides, nitrates) due to exothermic decomposition risks .
  • PPE: Use chemical-resistant gloves (nitrile or neoprene), goggles, and lab coats. Work in a fume hood to minimize inhalation exposure .

Q. What purification methods are recommended for this compound after synthesis?

Methodological Answer: Post-synthesis purification typically involves:

  • Distillation: Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the compound from byproducts like thiophene sulfonic acids .
  • Chromatography: Use silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate mixtures) for small-scale purification .
  • Purity Validation: Confirm via ¹H/¹³C NMR (absence of hydroxyl peaks at δ 1–5 ppm) and HPLC (retention time consistency) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Pd-catalyzed arylations) often arise from:

  • Reaction Conditions: Variations in solvent polarity (DMF vs. THF), temperature (80–120°C), and ligand choice (e.g., XPhos vs. SPhos) .
  • Substrate Steric Effects: Bulky substituents on coupling partners (e.g., 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride) reduce yields by 20–30% compared to less hindered analogs .
  • Data Reconciliation: Perform controlled replicates with standardized protocols and report deviations (e.g., trace water content) to ensure reproducibility .

Q. What computational methods support mechanistic studies of sulfonylation reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Model transition states (e.g., sulfur electrophilicity) using Gaussian or ORCA software to predict regioselectivity in sulfonamide formation .
  • Solvent Effects: Simulate solvent interactions (e.g., DCM vs. toluene) with COSMO-RS to optimize reaction kinetics .
  • Validation: Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots to refine models .

Q. How should researchers design experiments to assess the environmental impact of this compound hydrolysis byproducts?

Methodological Answer:

  • Hydrolysis Pathways: Conduct pH-dependent degradation studies (pH 2–12) to identify intermediates (e.g., thiophene sulfonic acids) via LC-MS .
  • Ecotoxicology: Use Daphnia magna bioassays to evaluate acute toxicity (LC₅₀) of hydrolysis products .
  • Mitigation Strategies: Propose neutralization protocols (e.g., bicarbonate quenching) and analyze residual toxicity .

Q. Literature and Data Management

Q. What strategies optimize literature searches for this compound in synthetic chemistry?

Methodological Answer:

  • Keyword Selection: Combine terms like "thiophene sulfonyl chloride," "C–H activation," and "sulfonylation" in SciFinder/Reaxys, filtering for peer-reviewed journals .
  • Source Validation: Prioritize studies with detailed experimental sections and NMR/HPLC data. Avoid non-peer-reviewed platforms (e.g., ) .
  • Gap Analysis: Use citation mapping tools (e.g., Web of Science) to identify understudied areas like enantioselective sulfonylations .

Q. How should contradictory stability data from SDS sheets be addressed in risk assessments?

Methodological Answer:

  • Cross-Referencing: Compare SDS entries (e.g., vs. ) for consensus on storage conditions and decomposition thresholds.
  • Experimental Verification: Conduct accelerated stability tests (40°C/75% RH for 4 weeks) to validate claims .
  • Documentation: Annotate discrepancies in lab notebooks and safety protocols to guide future handling .

Properties

IUPAC Name

thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWSQNKRBSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380028
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-71-4
Record name Thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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